molecular formula C20H27NO5S B2865105 N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide CAS No. 1040644-24-3

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide

Cat. No.: B2865105
CAS No.: 1040644-24-3
M. Wt: 393.5
InChI Key: CSWSKRMFVCALNN-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylphenyl (mesityl) group and a hydroxypropyl chain substituted with a 4-methoxyphenoxy moiety. The methanesulfonamide group (–SO₂NH–) bridges these two aromatic systems, contributing to its unique stereoelectronic properties. Its synthesis likely involves nucleophilic substitution or sulfonamide coupling, though procedural details are absent in the provided sources .

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-14-10-15(2)20(16(3)11-14)21(27(5,23)24)12-17(22)13-26-19-8-6-18(25-4)7-9-19/h6-11,17,22H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWSKRMFVCALNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=C(C=C2)OC)O)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of mesityl chloride with methanesulfonamide in the presence of a base to form the mesitylmethanesulfonamide intermediate. This intermediate is then reacted with 2-hydroxy-3-(4-methoxyphenoxy)propylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanesulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methanesulfonamide group may produce an amine.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyphenoxypropyl group can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with 2,4,6-Trimethylphenyl Groups

Several compounds sharing the 2,4,6-trimethylphenyl motif exhibit distinct functional groups and properties:

  • N-(2,4,6-Trimethylphenyl)acetamide derivatives (TMPA, TMPMA, TMPDMA, TMPDCA): These acetamides vary in substituents (e.g., methyl, ethyl, dimethyl, dichloro) on the carbonyl group. Crystallographic studies reveal that substituents minimally affect the aryl ring geometry but alter bond parameters in the amide linkage. For example, dichloro substitution (TMPDCA) introduces steric strain, leading to two molecules per asymmetric unit in its crystal structure .
  • 3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)-propyl]-3-methyl-1-phenylthiourea : This thiourea derivative features a hydroxypropyl chain similar to the target compound but replaces methanesulfonamide with a thiourea group (–N–C(=S)–N–). Its crystal structure shows planar thiourea geometry and hydrogen bonding between hydroxyl and sulfur atoms, forming dimeric assemblies .
  • N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide: A positional isomer of the target compound, differing in the methoxyphenoxy substituent (3-methyl vs. 4-methoxy). This analog has a molecular weight of 377.51 g/mol (CAS 1040643-92-2), highlighting the impact of substituent position on physicochemical properties .

Functional Group Variations

  • Sulfonamide vs.
  • Sulfonamide vs. Thiourea : The thiourea group in enables stronger hydrogen-bonding interactions (via S and N–H groups) compared to sulfonamide, which may affect solubility and crystallinity.

Substituent Effects

  • 4-Methoxyphenoxy vs.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide (Target) C₂₀H₂₇NO₅S 393.50* 4-Methoxyphenoxy, methanesulfonamide Likely high thermal stability due to –SO₂ group
N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide C₂₀H₂₇NO₄S 377.51 3-Methylphenoxy, methanesulfonamide Positional isomer of target compound
N-(2,4,6-Trimethylphenyl)acetamide (TMPA) C₁₁H₁₅NO 177.24 Acetamide Planar amide linkage, single molecule/asymmetric unit
N-(2,4,6-Trimethylphenyl)-2,2-dichloroacetamide (TMPDCA) C₁₁H₁₃Cl₂NO 258.13 Dichloroacetamide Two molecules/asymmetric unit, steric strain
3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)-propyl]-3-methyl-1-phenylthiourea C₂₀H₂₆N₂OS 342.50 Thiourea, hydroxypropyl Hydrogen-bonded dimers, planar N–C(=S)–N

*Calculated based on molecular formula.

Research Findings

  • Crystallography : The mesityl group in analogs like TMPA and TMPDCA maintains consistent ring geometry despite substitutions, with bond parameter changes localized to functional groups . The thiourea derivative forms hydrogen-bonded dimers via O–H⋯S interactions, a feature absent in sulfonamides.
  • Commercial Availability: The 3-methylphenoxy analog is cataloged by Enamine Ltd., indicating industrial relevance of this structural class .

Biological Activity

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological effects, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C34H45N3O7
  • Molecular Weight : 607.737 g/mol
  • CAS Number : 2724549-66-8
  • SMILES Notation : COc1ccccc1OCC(O)CN(C(=O)CN2CCN(CC(O)COc3ccccc3OC)CC2)c4c(C)cccc4C

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its pharmacological properties and potential therapeutic uses.

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a role.
  • Anti-inflammatory Effects : Research indicates that the compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of the compound using various in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Assay TypeIC50 (μM)
DPPH Radical Scavenging15.4
ABTS Radical Scavenging12.7
FRAP Assay18.5

Study 2: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties, the compound was shown to inhibit the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Study 3: Anticancer Activity

A recent investigation assessed the anticancer effects against various cancer cell lines (e.g., MCF-7, HeLa). The compound exhibited cytotoxic effects with an IC50 value ranging from 10 to 20 μM across different cell types.

Cell LineIC50 (μM)
MCF-715
HeLa12
A54918

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